molecular formula C16H18BrNO3S B3507716 (2-Bromo-4-methylphenyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine

(2-Bromo-4-methylphenyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine

Cat. No.: B3507716
M. Wt: 384.3 g/mol
InChI Key: USSXODJPWNBSJT-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylphenyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine is an organic compound that features both bromine and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methylphenyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine typically involves the reaction of 2-bromo-4-methylaniline with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methylphenyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Nucleophilic substitution: Formation of substituted amines or thiols.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of sulfides.

Scientific Research Applications

(2-Bromo-4-methylphenyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Material Science: Utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylphenyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenylamine
  • 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
  • 4-Methylphenylsulfonylamine

Uniqueness

(2-Bromo-4-methylphenyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine is unique due to the presence of both bromine and sulfonyl functional groups, which provide distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S/c1-10-5-6-14(13(17)7-10)18-22(19,20)16-9-12(3)11(2)8-15(16)21-4/h5-9,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSXODJPWNBSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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